molecular formula C17H15N3O2S2 B2918192 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide CAS No. 393567-23-2

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Cat. No.: B2918192
CAS No.: 393567-23-2
M. Wt: 357.45
InChI Key: UPRUDTJFUDRQCT-UHFFFAOYSA-N
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Description

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide typically involves the reaction of 5-(benzylthio)-1,3,4-thiadiazole-2-amine with 3-methoxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and bacterial infections.

    Industry: Used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components .

Comparison with Similar Compounds

Similar Compounds

  • 5-(benzylthio)-1,3,4-thiadiazole-2-amine
  • N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides
  • 2-substituted benzothiazoles

Uniqueness

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-22-14-9-5-8-13(10-14)15(21)18-16-19-20-17(24-16)23-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRUDTJFUDRQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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